molecular formula C6H9N3O2S B068809 3-Amino-5-methylpyridine-2-sulfonamide CAS No. 163137-50-6

3-Amino-5-methylpyridine-2-sulfonamide

Cat. No. B068809
M. Wt: 187.22 g/mol
InChI Key: VOLQJBWKYQSLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylpyridine-2-sulfonamide, also known as AMPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. This compound is a sulfonamide derivative that is widely used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.

Biochemical And Physiological Effects

Studies have shown that 3-Amino-5-methylpyridine-2-sulfonamide has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have a positive effect on bone density and to reduce the risk of osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments is its cost-effectiveness. This compound is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, the synthetic method for this compound is relatively simple, allowing for easy modification and optimization.
However, there are also some limitations to using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects and potential interactions with other compounds. Additionally, this compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 3-Amino-5-methylpyridine-2-sulfonamide. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to exhibit several promising properties, including anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Another potential area of research is the study of the mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide. Understanding the mechanism of action of this compound could lead to the development of new drugs and therapies that target specific enzymes and physiological processes.
Finally, further studies are needed to assess the potential toxicity and side effects of 3-Amino-5-methylpyridine-2-sulfonamide. This will be critical in determining its safety and potential for use in pharmaceuticals and other applications.
Conclusion:
In conclusion, 3-Amino-5-methylpyridine-2-sulfonamide is a promising compound that has several potential applications in scientific research. Its cost-effectiveness and ease of synthesis make it a popular choice for researchers in various fields. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and side effects. The future directions for the study of this compound are promising, and it is likely to continue to be an important area of research in the coming years.

Scientific Research Applications

3-Amino-5-methylpyridine-2-sulfonamide has several scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

CAS RN

163137-50-6

Product Name

3-Amino-5-methylpyridine-2-sulfonamide

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11)

InChI Key

VOLQJBWKYQSLNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)N

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)N

synonyms

2-Pyridinesulfonamide,3-amino-5-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.46 g of reduced iron and 0.53 g of ammonium chloride are added to a solution of 2.17 g of 5-methyl-3- nitropyridine-2-sulfonamide in 60 cm3 of water/alcohol (EtOH/H2O : 1/1) solution. The mixture is brought to reflux for 20 minutes and then filtered while hot. The filtrate is concentrated to a small volume and left at 4° C. for 12 hours. The crystalline precipitate obtained is collected on a filter, washed with water and dried.
[Compound]
Name
reduced iron
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
[Compound]
Name
water alcohol
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.